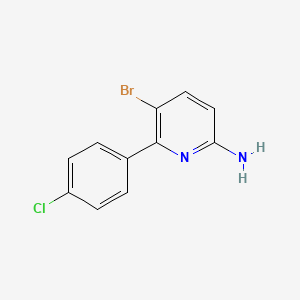

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine

Description

Properties

IUPAC Name |

5-bromo-6-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTDOHKUOIPFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

One of the most efficient methods reported involves the palladium-catalyzed coupling of a 5-bromo-2-aminopyridine derivative with a 4-chlorophenyl boronic acid or equivalent aryl halide.

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2)

- Base: Potassium acetate

- Solvent: Typically polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA)

- Temperature: Moderate heating, often around 80–100 °C

- Yield: Approximately 35% under optimized conditions

Procedure Summary:

- The halogenated pyridin-2-ylamine precursor is reacted with the 4-chlorophenyl coupling partner in the presence of the palladium catalyst and potassium acetate.

- The reaction mixture is stirred under nitrogen atmosphere to prevent oxidation.

- After completion, the mixture is cooled, neutralized if acidic, and extracted with organic solvents such as ethyl acetate.

- The organic phase is washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to isolate the target compound.

Alternative Amination and Halogenation Approaches

- Starting from 2-chloro-6-substituted pyridine derivatives, selective bromination at the 5-position can be achieved using brominating agents under controlled conditions.

- Amination at the 2-position is typically introduced via nucleophilic substitution or reduction of nitro precursors.

- Protection and deprotection strategies may be employed to improve selectivity and yield during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to remove the bromine or chlorine substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHBrClN\

Molecular Weight : 267.54 g/mol

IUPAC Name : 5-bromo-6-(4-chlorophenyl)pyridin-2-amine

The compound features a bromine atom at the 5th position and a chlorinated phenyl group at the 6th position of the pyridine ring, which significantly influences its reactivity and biological activity.

Medicinal Chemistry

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is primarily investigated for its potential anticancer properties . Research indicates that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in pancreatic cancer cells with IC values in the sub-micromolar range, suggesting potent activity against cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | PSN1 (KRAS mutant) | <0.1 |

| Reference Drug (Gemcitabine) | BxPC3 (wild-type) | 5.0 |

Biological Studies

The compound's structural features allow it to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its ability to modulate these interactions makes it valuable for studying disease mechanisms and developing therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It can be utilized in reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds, facilitating the creation of diverse organic compounds .

Anticancer Activity

A notable study demonstrated the anticancer efficacy of this compound against pancreatic cancer cell lines, highlighting its potential as a therapeutic agent. The research found that the compound exhibited significant cytotoxicity, leading to further investigations into its pharmacokinetic properties and mechanism of action .

Synthesis and Characterization

Research has also focused on developing efficient synthetic routes for producing this compound. Various methods have been explored, including multi-step organic reactions that optimize yield and purity, making it accessible for further research applications .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridine-Based Analogs

The following compounds share a pyridine core with varying substituents, influencing their physicochemical and biological properties:

Key Observations :

- Substituent Position : The placement of halogens significantly alters electronic properties. For example, 5-Bromo-4-chloropyridin-2-amine (CAS 4214-74-8) lacks the bulky 4-chlorophenyl group, reducing steric hindrance compared to the target compound .

- Halogen Effects : Fluorine in 5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3) increases polarity and metabolic stability compared to chlorine analogs .

Pyrimidine-Based Analogs

Pyrimidine derivatives, though distinct in core structure, share functional group similarities:

| Compound Name | CAS Number | Core Structure | Substituents | Key Features |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | - | Pyrimidine | Cl-phenyl (C4), SCH₃ (C6), NH₂ (C2) | Sulfur group enhances hydrophobicity |

| 4,6-Dichloro-5-methoxypyrimidine | - | Pyrimidine | Cl (C4, C6), OCH₃ (C5) | Methoxy group improves solubility |

Key Observations :

- Substituent Flexibility : The 4-chlorophenyl group in pyrimidine analogs (e.g., CAS 38185-55-6) mirrors the target compound’s steric profile but within a different aromatic system .

Biological Activity

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a pyridine ring, which contribute to its unique chemical properties. The presence of these halogen atoms may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its structural characteristics allow it to modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, similar compounds have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have demonstrated that pyridine derivatives can effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

Several studies have reported antimicrobial properties for compounds similar to this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

In Vitro Studies

- Cell Line Testing : In vitro studies have tested the compound against different cancer cell lines, revealing IC50 values that suggest potent anticancer activity. For instance, one study reported an IC50 value of 0.25 µM against mantle cell lymphoma cells, indicating strong growth inhibition .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of pyridine-based compounds. This analysis suggests that modifications on the pyridine ring significantly influence biological activity. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound's ability to bind to target enzymes, increasing its efficacy as an inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 0.25 | CDK4 |

| PD-0332991 (similar structure) | Anticancer | 0.011 | CDK4/6 |

| 7x (multikinase inhibitor) | Anticancer | 0.15 | CDK4, CDK6 |

This table illustrates the comparative potency of this compound relative to other known inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 4-chlorophenyl group into the pyridine scaffold of 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine?

- Methodological Answer : Cross-coupling reactions like Suzuki-Miyaura are commonly employed. Key considerations include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amine during bromination .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yield .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

- Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters .

- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and bond-length consistency (C-Br: ~1.90 Å; C-Cl: ~1.73 Å) .

- Example : A similar bromo-chloro pyridine derivative (Acta Cryst. E, 2011) reported space group with Z = 4 .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps. Compare with UV-Vis spectra (λmax ~280 nm for π→π* transitions).

- Electrostatic Potential Maps : Identify nucleophilic regions (amine group) for reactivity studies .

- Validation : Overlay computed IR spectra (C-Br stretch: ~550 cm⁻¹) with experimental FT-IR .

Q. How can researchers resolve discrepancies between NMR and X-ray crystallographic data for this compound?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting NMR .

- Dynamic Effects : Assess tautomerism via variable-temperature NMR (e.g., -40°C to 80°C).

- Crystallographic Reanalysis : Re-process raw data in SHELXLE to detect twinning or disorder .

- Case Study : A 2011 study resolved amine proton positional ambiguity by comparing NOESY (intermolecular H-bonding) with X-ray hydrogen-bond networks .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) for aqueous compatibility.

- Salt Formation : React with HCl to form a hydrochloride salt (improves solubility >50 mg/mL).

- Surfactant Use : Polysorbate 80 (0.1% w/v) enhances dispersion in in vitro assays .

Key Notes

- Structural Validation : Always cross-validate spectroscopic data with crystallographic results to address dynamic vs. static disorder .

- Synthesis Reproducibility : Document reaction atmosphere (N₂/Ar) and catalyst lot variability .

- Advanced Applications : Explore surface adsorption studies (e.g., SiO₂ interactions) for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.